molecular formula C22H23N5O2 B606573 CDK8-IN-3 CAS No. 1884500-15-5

CDK8-IN-3

Cat. No.: B606573
CAS No.: 1884500-15-5
M. Wt: 389.46
InChI Key: MYODQBLYOKTZML-UHFFFAOYSA-N
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Description

CDK8-IN-3 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by targeting the transcriptional regulation pathways associated with tumor progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDK8-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity .

Chemical Reactions Analysis

Types of Reactions

CDK8-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

CDK8-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

CDK8-IN-3 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors. By inhibiting cyclin-dependent kinase 8, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition leads to the suppression of tumor growth and progression in cancer models .

Comparison with Similar Compounds

Similar Compounds

    CDK8-IN-1: Another selective inhibitor of cyclin-dependent kinase 8 with similar biological activity.

    CDK8-IN-2: A structurally related compound with comparable potency and selectivity.

    CDK8-IN-4: A newer generation inhibitor with improved pharmacokinetic properties.

Uniqueness of CDK8-IN-3

This compound stands out due to its high selectivity for cyclin-dependent kinase 8 over other cyclin-dependent kinases, making it a valuable tool for studying the specific functions of cyclin-dependent kinase 8. Additionally, its potent inhibitory activity and favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent .

Properties

CAS No.

1884500-15-5

Molecular Formula

C22H23N5O2

Molecular Weight

389.46

IUPAC Name

N-(2-Methoxyethyl)-3-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-indazole-5-carboxamide

InChI

InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26)

InChI Key

MYODQBLYOKTZML-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(NN=C2CC3=CC=C(C4=CN(C)N=C4)C=C3)C=C1)NCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CDK8 IN-3;  CDK8-IN 3;  CDK8-IN-3;  CDK8 IN 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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